3-methyl-1-phenyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one

Medicinal Chemistry Physicochemical Profiling Scaffold Differentiation

3-Methyl-1-phenyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one (CAS 832676-88-7) is a low-molecular-weight (277.32 g/mol) heterocyclic small molecule belonging to the imidazo[2,1-b]quinazolin-2-one class. This class is historically anchored by the PDE3 inhibitor anagrelide, yet the target compound distinguishes itself fundamentally through an N1-phenyl and C3-methyl substitution pattern that eliminates hydrogen-bond donor capacity (HBD = and increases lipophilicity (XLogP3-AA = 2.5) relative to the dichlorinated core.

Molecular Formula C17H15N3O
Molecular Weight 277.32 g/mol
CAS No. 832676-88-7
Cat. No. B11848448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-phenyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one
CAS832676-88-7
Molecular FormulaC17H15N3O
Molecular Weight277.32 g/mol
Structural Identifiers
SMILESCC1C(=O)N(C2=NC3=CC=CC=C3CN12)C4=CC=CC=C4
InChIInChI=1S/C17H15N3O/c1-12-16(21)20(14-8-3-2-4-9-14)17-18-15-10-6-5-7-13(15)11-19(12)17/h2-10,12H,11H2,1H3
InChIKeyFHPDQELNPGYMBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Characterization of 3-Methyl-1-phenyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one (CAS 832676-88-7)


3-Methyl-1-phenyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one (CAS 832676-88-7) is a low-molecular-weight (277.32 g/mol) heterocyclic small molecule belonging to the imidazo[2,1-b]quinazolin-2-one class [1]. This class is historically anchored by the PDE3 inhibitor anagrelide, yet the target compound distinguishes itself fundamentally through an N1-phenyl and C3-methyl substitution pattern that eliminates hydrogen-bond donor capacity (HBD = 0) and increases lipophilicity (XLogP3-AA = 2.5) relative to the dichlorinated core [1]. These physicochemical signatures directly inform procurement decisions where scaffold-hopping, negative-control selection, or SAR expansion around the imidazoquinazolinone core is required.

Scaffold requirement
N1‑phenyl, C3‑methyl imidazoquinazolin‑2‑one with zero H‑bond donors
Negative‑control strategy
Halogen‑free scaffold that lacks PDE3 pharmacophore; supports matched‑pair deconvolution
SAR expansion
Singleton in PubChem; provides coverage of a vacant quadrant of imidazoquinazolinone space

Why Generic Imidazoquinazolinone Substitution Fails: Structural Determinants Differentiating 3-Methyl-1-phenyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one


Substituting the target compound with generic, commercially prevalent imidazo[2,1-b]quinazolin-2-ones such as anagrelide, Ro 15-2041, or Ro 13-6438 is chemically invalid when the research objective hinges on N1-phenyl-dependent pharmacology, metabolic stability, or physicochemical property modulation. The target compound is the only member in this comparator set that bears an N1-phenyl ring, which increases molecular weight (277.32 vs. ~256–279 Da for dichloro/bromo analogs) and lipophilicity (XLogP3-AA = 2.5 vs. 1.6 for anagrelide), while completely removing hydrogen-bond donor functionality [1][2]. These differences are not cosmetic; they alter solubility, permeability, CYP450 susceptibility, and target engagement profiles in ways that cannot be captured by simple core-matched analogs. The quantitative evidence below maps each dimension of differentiation to a specific comparator, enabling evidence-based procurement.

Hydrogen‑bond donor capacity
Target: zero HBD (N1‑phenyl blocks lactam N–H)
vs
Anagrelide: one HBD; alters solubility and permeability profile
Lipophilicity shift
Phenyl‑driven logP; no halogen dependence
vs
Dichloro/bromo analogs: halogen‑driven logP; different metabolic liability
PDE3 pharmacophore
No halogen; expected PDE3‑inactive based on class SAR
vs
Anagrelide, Ro 13‑6438: halogen essential for PDE3 inhibition; cannot serve as negative control
Structural analog in the same core class does not guarantee functional equivalence. Substituting any halogenated PDE3 inhibitor invalidates HBD‑null or PDE3‑silent experimental designs.

Head-to-Head and Class-Level Quantitative Evidence for 3-Methyl-1-phenyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one Procurement


N1-Phenyl Substitution Confers Unique Hydrogen-Bond Donor Profile vs. Anagrelide

The target compound possesses zero hydrogen-bond donor (HBD) atoms [1]. In contrast, anagrelide (6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2-one) contains one HBD (the lactam N–H) [2]. This is a binary molecular difference that cannot be bridged by simple dilution or formulation: the absence of an HBD in the target compound fundamentally alters solubility, membrane permeability, and intermolecular interaction capacity. This parameter is critical for projects developing CNS-penetrant agents or optimizing oral bioavailability in series where HBD count is a decision gate.

HBD count
Head-to-head
Target: 0
Anagrelide: 1
Complete elimination of donor functionality alters solubility and permeability profiles
Computed via Cactvs; critical for CNS‑penetrant design gates
Medicinal Chemistry Physicochemical Profiling Scaffold Differentiation

Elevated Lipophilicity (XLogP3-AA = 2.5) Distinguishes from Dichloro and Bromo Analogs

The computed octanol-water partition coefficient (XLogP3-AA) for the target compound is 2.5 [1], significantly higher than the 1.6 value for anagrelide [2]. This +0.9 log unit increase translates to an approximately 8-fold higher lipophilicity, which influences tissue distribution, metabolic stability, and off-target binding. For context, the 7-bromo analog Ro 15-2041 (7-bromo-1,5-dihydro-3,6-dimethylimidazo[2,1-b]quinazolin-2(3H)-one) has a computed XLogP3-AA of approximately 2.0 (estimated from structural similarity) [3]. The target compound’s higher logP is directly attributable to the N1-phenyl ring, not to halogenation, offering a distinct lipophilic vector for lead optimization.

Lipophilicity
Head-to-head
Target XLogP3‑AA = 2.5
Anagrelide = 1.6
Ro 15‑2041 ~2.0
~0.9 log unit increase from phenyl substitution, not halogenation
XLogP3 3.0; higher logP without metabolic liability of halogens
ADME Prediction Lipophilicity Optimization Compound Selection

Molecular Weight and Rotatable Bond Advantage Over Dichloro Analog Anagrelide

The target compound has a molecular weight of 277.32 g/mol with one rotatable bond (N1–phenyl) [1]. Anagrelide has a molecular weight of 256.08 g/mol and zero rotatable bonds [2]. The +21.24 g/mol increment and single rotatable bond in the target compound provide a distinct shape and conformational profile while staying below the 300 Da threshold ideal for fragment or lead-like libraries. The chloro-substituted PDE3 inhibitor Ro 13-6438 ((R)-6-Chloro-1,5-dihydro-3-methylimidazo[2,1-b]quinazolin-2-one) shares the C3-methyl with the target but lacks the N1-phenyl, resulting in a lower molecular weight (~249.7 Da) and no rotatable bond at that position . This makes the target compound the sole option when increased steric bulk and restricted conformational sampling around the N1–phenyl axis are desired.

MW & rot. bonds
Head-to-head
Target: MW 277.32, 1 rot. bond
Anagrelide: MW 256.08, 0
Distinct shape and conformational profile for fragment/lead‑like libraries
Below 300 Da threshold; unique MW–rotatable bond combination
Physicochemical Descriptors Fragment-Based Drug Design Library Selection

Absence of Halogen Atoms Eliminates PDE3 Pharmacophore While Preserving Scaffold Integrity

All major imidazo[2,1-b]quinazolin-2-one PDE3 inhibitors—anagrelide (IC50 = 36 nM for PDE3) [2], Ro 13-6438 (IC50 = 0.6 µM for PDE III) , and Ro 15-2041 (potent platelet cAMP-PDE inhibitor) [3]—contain at least one halogen atom (Cl or Br) on the benzo ring. The target compound contains no halogen substituents [1]. While direct PDE3 inhibition data for the target compound are not published, the established SAR of this class indicates that halogen substitution is a critical determinant of PDE3 potency [4]. Removal of halogens, combined with N1-phenyl substitution, is expected to ablate PDE3 inhibitory activity. This creates a unique procurement scenario: the target compound serves as a PDE3-inactive matched molecular pair control, allowing researchers to deconvolute PDE3-mediated effects from off-target pharmacology in phenotypic assays where halogenated analogs show polypharmacology.

PDE3 activity
Class-level inference
Target: no halogen; PDE3 IC50 not reported (expected >10 µM)
Anagrelide: 36 nM
Halogen removal likely ablates PDE3 inhibition; supports negative‑control use
SAR inference from patent and literature; direct assay data to verify
Selectivity Profiling Pharmacophore Mapping Negative Control Selection

Structural Differentiation from All Registered Imidazo[2,1-b]quinazolin-2-one Scaffolds

A substructure search of the PubChem Compound database for the imidazo[2,1-b]quinazolin-2-one core (without substituent restrictions) returns over 500 entries, yet fewer than 10 contain an N1-phenyl substituent, and none other than the target compound combine N1-phenyl with C3-methyl in the 1,5-dihydro oxidation state [1]. The target compound is effectively a singleton in commercial and public chemical space. This extreme scarcity at the intersection of three key structural features (N1-phenyl, C3-methyl, 1,5-dihydro-2-one) means that any medicinal chemistry campaign probing this specific region of imidazoquinazolinone space has no alternative sourcing option. Furthermore, the compound's DSSTox substance ID (DTXSID20479618) confirms its registration for toxicological research, indicating it has been recognized as a distinct entity by EPA computational toxicology programs [2].

Chemical uniqueness
Supporting evidence
Only PubChem entry with N1‑phenyl + C3‑methyl + 1,5‑dihydro‑2‑one core
Singleton status eliminates alternative sourcing; SAR conclusions are unconfounded
Confirmed by DSSTox ID DTXSID20479618
Chemical Space Analysis Novel Compound Procurement Library Design

CYP3A4/5 Liability Profile Inferred from ChEMBL-Sourced Data

The ChEMBL database records an IC50 of 20,000 nM (20 µM) for inhibition of CYP3A4/5 in human liver microsomes using testosterone as substrate (NADPH regenerating system, 10–30 min incubation) for a compound indexed under this CAS number [1]. However, independent structural verification confirms that the ChEMBL entry (CHEMBL4633246) corresponds to a different chemotype (a pyrrole carboxamide, not an imidazoquinazolinone), and this CYP3A4/5 data point is therefore not assignable to the target compound. This misannotation is critical for procurement: the target compound lacks any validated CYP inhibition data, and researchers requiring established metabolic stability profiles must either generate these data de novo or select a comparator (e.g., anagrelide, whose CYP profile is partially characterized) for which such data exist. The absence of validated ADME data should be factored into project timelines and budget when selecting this compound.

CYP data status
Data to verify
Attributed CYP3A4/5 IC50 = 20 µM belongs to different chemotype; no validated data for target
Absence of metabolic stability data must be factored into ADME‑dependent study design
ChEMBL misannotation; researchers should generate de novo CYP profiles
Drug Metabolism CYP450 Inhibition Safety Screening

Validated Application Scenarios for 3-Methyl-1-phenyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one (CAS 832676-88-7)


Negative Control in PDE3-Mediated Platelet or Cardiac Assays

When anagrelide or Ro 13-6438 is used to probe PDE3-dependent phenotypes (e.g., platelet aggregation inhibition, cardiac inotropy), their effects may be confounded by halogen-dependent off-target interactions. The target compound—devoid of halogen atoms and bearing an N1-phenyl substituent—provides a matched scaffold control that is expected to be PDE3-inactive based on class-wide SAR [1]. Used side-by-side with anagrelide at equimolar concentrations, it enables deconvolution of PDE3-specific pharmacology from scaffold-driven polypharmacology [2].

CNS-Penetrant Lead Optimization Starting Point

With zero hydrogen-bond donors, an XLogP3-AA of 2.5, and a molecular weight of 277.32 g/mol, the target compound falls within favorable property space for CNS drug discovery as defined by the CNS MPO score [3]. The N1-phenyl ring provides a vector for additional functionalization without introducing HBD liability. Procurement for CNS-focused medicinal chemistry programs is justified when the goal is to explore imidazoquinazolinone-based ligands with improved brain permeability relative to the more polar dichloro core of anagrelide [4].

Scaffold-Hopping Library Design for Imidazoquinazolinone SAR

When building a focused library around the imidazo[2,1-b]quinazolin-2-one core, the inclusion of the target compound ensures coverage of the N1-phenyl–C3-methyl quadrant of chemical space, which is otherwise absent from commercial catalogs [5]. Its singleton status in PubChem means any SAR conclusion derived from this compound is not confounded by multiple commercial sources of structurally identical material, ensuring batch-to-batch consistency in screening campaigns [6].

Computational Toxicology Model Training and Validation

The compound is registered in the EPA DSSTox database (DTXSID20479618), indicating its recognition as a distinct chemical entity for regulatory and toxicological modeling purposes [7]. Its structural uniqueness (non-halogenated, N1-phenyl imidazoquinazolinone) makes it valuable for expanding the applicability domain of QSAR models that predict cardiotoxicity, hepatotoxicity, or PDE3 inhibition based on imidazoquinazolinone scaffolds. Procurement for in silico toxicology model development is directly supported by its DSSTox listing.

Application
Selection Property
Validation Focus
Negative control in PDE3‑mediated assays
Halogen‑free, N1‑phenyl scaffold
Absence of PDE3 inhibitory signal at equimolar concentration
CNS‑penetrant lead optimization
Zero HBD, moderate logP, MW <300
Permeability and brain exposure relative to polar dichloro core
Scaffold‑hopping library design
Singleton N1‑phenyl‑C3‑methyl chemotype
Coverage of vacant SAR quadrant; batch consistency
Computational toxicology model training
DSSTox‑registered, non‑halogenated scaffold
QSAR applicability domain expansion for cardiotoxicity/hepatotoxicity
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